

X-ray Crystal Structure of 2-Bromo-9-fluorenone: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-9-fluorenone**

Cat. No.: **B123733**

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for predicting its behavior and interactions. X-ray crystallography stands as the gold standard for elucidating such structural details. This guide provides a comparative analysis of the X-ray crystal structure of **2-bromo-9-fluorenone**, alongside its parent compound, 9-fluorenone, to offer insights into the effects of bromine substitution on the crystal packing and molecular geometry.

Data Presentation: Crystallographic Parameters

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly accessible CIF (Crystallographic Information File) or detailed published crystal structure for **2-bromo-9-fluorenone**. The PubChem database entry for **2-bromo-9-fluorenone** alludes to the existence of crystal structure data under "SpringerMaterials Properties," however, the specific parameters are not provided.^[1]

In light of the absence of detailed data for **2-bromo-9-fluorenone**, this guide presents the well-documented crystal structure of the parent molecule, 9-fluorenone, as a primary reference for comparison. This allows for an inferential understanding of the likely structural attributes of its brominated derivative.

Parameter	9-Fluorenone	2-Bromo-9-fluorenone	2,7-Dibromo-9-fluorenone
Chemical Formula	<chem>C13H8O</chem>	<chem>C13H7BrO</chem>	<chem>C13H6Br2O</chem>
Molecular Weight	180.20 g/mol	259.10 g/mol [2]	337.99 g/mol [3]
Crystal System	Orthorhombic	Data not publicly available	Data not publicly available
Space Group	Pcab	Data not publicly available	Data not publicly available
Unit Cell Dimensions	$a = 16.068(4) \text{ \AA}$ $b = 18.650(6) \text{ \AA}$ $c = 12.550(4) \text{ \AA}$	Data not publicly available	Data not publicly available
Volume (V)	3760.5 \AA^3	Data not publicly available	Data not publicly available
Density (calculated)	1.27 g/cm ³	Data not publicly available	Data not publicly available
Molecules per unit cell (Z)	16	Data not publicly available	Data not publicly available

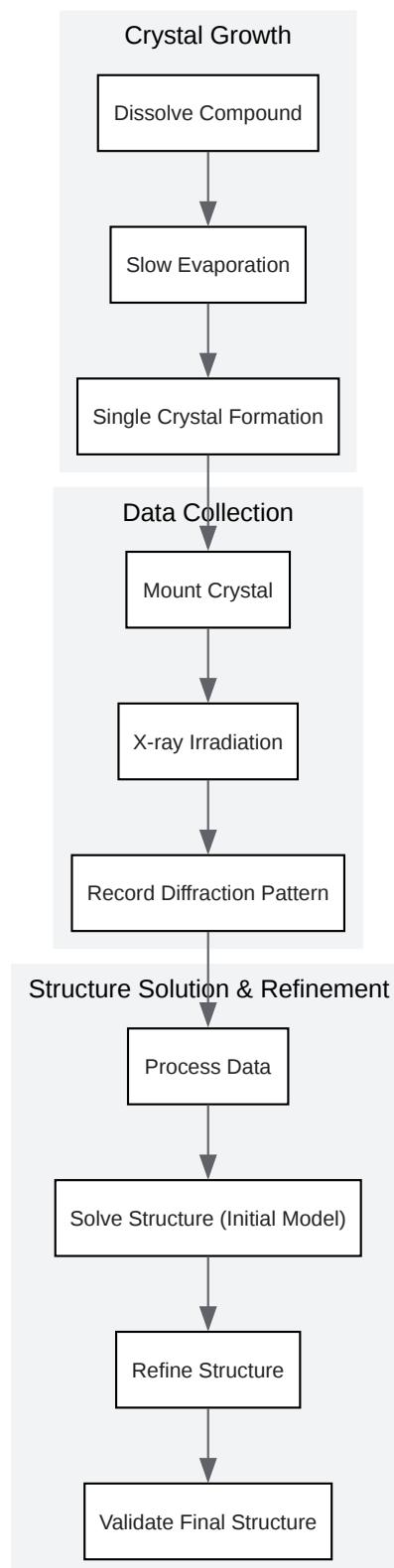
Table 1. Comparison of Crystallographic Data. The table highlights the available crystallographic data for 9-fluorenone, which serves as a reference due to the lack of publicly available, detailed crystal structure data for **2-bromo-9-fluorenone** and 2,7-dibromo-9-fluorenone.

Experimental Protocols: A Generalized Approach to X-ray Crystal Structure Analysis

The determination of a crystal structure through X-ray diffraction follows a well-established experimental workflow. The protocol described here is a generalized representation and is based on the methods reported for the analysis of 9-fluorenone.

1. Crystal Growth:

- Single crystals of the compound of interest are grown from a suitable solvent. For 9-fluorenone, slow evaporation of a solution in a solvent like ethanol or benzene can yield high-quality, yellow rhombic bipyramidal crystals.[4]


2. Data Collection:

- A suitable single crystal is mounted on a goniometer head of a diffractometer.
- The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
- The crystal is irradiated with a monochromatic X-ray beam.
- As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensities.
- A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted spots.

3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell dimensions and space group.
- The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
- The atomic positions and thermal parameters are then refined using least-squares methods against the experimental diffraction data. This iterative process minimizes the difference between the observed and calculated structure factors.
- Hydrogen atoms are often located from the difference Fourier map and their positions are refined.
- The final refined structure is validated using various crystallographic metrics.

Mandatory Visualization

[Click to download full resolution via product page](#)

Figure 1. A generalized workflow for X-ray crystal structure analysis.

Comparative Analysis and Discussion

While a direct comparison of the crystal structures is not possible due to the lack of data for **2-bromo-9-fluorenone**, we can infer potential structural changes based on the introduction of a bromine atom to the fluorenone core.

The crystal structure of 9-fluorenone is characterized by a planar molecule. The introduction of a bulky and electronegative bromine atom at the 2-position would likely have several effects:

- Molecular Packing: The presence of the bromine atom would alter the intermolecular interactions within the crystal lattice. Halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, could play a significant role in the crystal packing of **2-bromo-9-fluorenone**, potentially leading to a different packing arrangement compared to 9-fluorenone.
- Unit Cell Parameters: The increased size and mass of the molecule would lead to an increase in the unit cell volume and calculated density.
- Molecular Geometry: While the fluorenone core is expected to remain largely planar, the C-Br bond will introduce a new geometric parameter. The planarity of the molecule might be slightly distorted depending on the steric hindrance and electronic effects of the bromine atom.

For a more complete understanding, the deposition of the crystal structure of **2-bromo-9-fluorenone** into a public database would be of great value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2-Bromo-9-fluorenone | C₁₃H₇BrO | CID 725831 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [X-ray Crystal Structure of 2-Bromo-9-fluorenone: A Comparative Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123733#x-ray-crystal-structure-analysis-of-2-bromo-9-fluorenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com